3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce a wide range of functional groups .
Scientific Research Applications
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,3,5,6-tetrafluoro-N’-(1-methyl-2-{5-nitro-2H-tetraazol-2-yl}ethylidene)benzohydrazide: Similar in structure but with additional fluorine atoms, which may alter its reactivity and applications.
5-bromo-3-nitro-1,2,4-triazole: Shares the bromine and nitro groups but has a different ring structure, leading to different chemical properties and uses.
Properties
Molecular Formula |
C11H10BrN7O3 |
---|---|
Molecular Weight |
368.15g/mol |
IUPAC Name |
3-bromo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,20)/b13-7+ |
InChI Key |
WQOWNWXAIWRZLP-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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